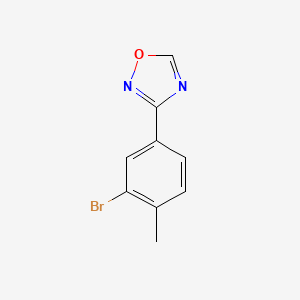![molecular formula C10H19NO B6262696 2-oxaspiro[5.5]undecan-5-amine CAS No. 1555761-55-1](/img/no-structure.png)
2-oxaspiro[5.5]undecan-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxaspiro[5.5]undecan-5-amine (also known as 2-Oxa-5.5-undecane-5-amine or 2-Oxa-5.5-undecane-5-amine) is an organic compound with a molecular formula of C10H19NO. It is a heterocyclic amine, which is an important group of compounds in organic chemistry. 2-Oxa-5.5-undecane-5-amine is used in various scientific research applications, such as drug synthesis, enzyme inhibition, and biocatalysis. It is also used in the synthesis of other compounds, including pharmaceuticals and materials.
Aplicaciones Científicas De Investigación
2-Oxa-5.5-undecane-5-amine has a wide range of scientific research applications. It is used in drug synthesis, enzyme inhibition, and biocatalysis. In drug synthesis, 2-Oxa-5.5-undecane-5-amine is used as an intermediate in the synthesis of various pharmaceuticals. In enzyme inhibition, it is used to inhibit the activity of certain enzymes, such as cytochrome P450. In biocatalysis, it is used to catalyze the formation of various compounds from natural substrates.
Mecanismo De Acción
The mechanism of action of 2-Oxa-5.5-undecane-5-amine is not fully understood. It is believed to act as a nucleophile, which is a molecule that can donate electrons to form a covalent bond with another molecule. This can result in the formation of various compounds, such as pharmaceuticals, from natural substrates.
Biochemical and Physiological Effects
2-Oxa-5.5-undecane-5-amine has been shown to have a variety of biochemical and physiological effects. In studies, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to have an anti-inflammatory effect in animal models. In addition, it has been found to have an antioxidant effect, which may be beneficial in treating certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Oxa-5.5-undecane-5-amine has several advantages and limitations for lab experiments. One of the major advantages is its low cost, which makes it an attractive choice for researchers. It is also relatively easy to synthesize, which makes it a good choice for laboratory use. However, it is not very stable, which can make it difficult to store and use in experiments.
Direcciones Futuras
There are a number of potential future directions for 2-Oxa-5.5-undecane-5-amine research. One potential area of research is the development of new synthesis methods for the compound. Another potential area of research is the investigation of its biochemical and physiological effects, such as its anti-inflammatory and antioxidant effects. Finally, further research into its mechanism of action could lead to new applications for the compound.
Métodos De Síntesis
2-Oxa-5.5-undecane-5-amine can be synthesized from a variety of starting materials. The most common method is the condensation of an alkyl halide with an amine in the presence of an acid catalyst. This method produces a primary amine, which can then be converted to the desired 2-Oxa-5.5-undecane-5-amine product. Other methods for the synthesis of 2-Oxa-5.5-undecane-5-amine include the reaction of a primary amine with an aldehyde or ketone in the presence of a base catalyst, or the reaction of an alkene with an amine in the presence of a Lewis acid catalyst.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxaspiro[5.5]undecan-5-amine involves the formation of the spirocyclic ring system through a cyclization reaction. The amine group is introduced through a reductive amination reaction using an appropriate amine precursor. The synthesis pathway can be divided into two main steps: (1) synthesis of the spirocyclic ring system and (2) introduction of the amine group.", "Starting Materials": [ "1,6-dibromohexane", "2-bromo-2-methylbutane", "sodium hydride", "ethyl acetate", "sodium borohydride", "an appropriate amine precursor" ], "Reaction": [ "Step 1: Synthesis of the spirocyclic ring system", "1.1. Deprotonation of 1,6-dibromohexane with sodium hydride in ethyl acetate to form the corresponding carbanion.", "1.2. Reaction of the carbanion with 2-bromo-2-methylbutane to form the spirocyclic intermediate.", "1.3. Reduction of the intermediate with sodium borohydride to form the desired product, 2-oxaspiro[5.5]undecan-5-ol.", "1.4. Oxidation of the alcohol to the corresponding aldehyde using an appropriate oxidizing agent such as PCC or Swern oxidation.", "1.5. Cyclization of the aldehyde with an appropriate amine precursor to form the spirocyclic amine product.", "Step 2: Introduction of the amine group", "2.1. Reductive amination of the aldehyde with an appropriate amine precursor using sodium borohydride as the reducing agent to form the desired product, 2-oxaspiro[5.5]undecan-5-amine." ] } | |
Número CAS |
1555761-55-1 |
Nombre del producto |
2-oxaspiro[5.5]undecan-5-amine |
Fórmula molecular |
C10H19NO |
Peso molecular |
169.3 |
Pureza |
85 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



